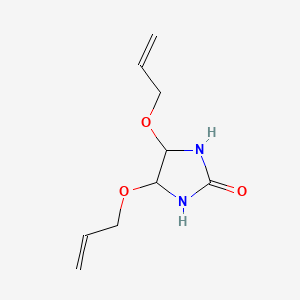
4,5-Bis(allyloxy)-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(allyloxy)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone core with two allyloxy groups attached at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone typically involves the reaction of imidazolidinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(allyloxy)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can react with the allyloxy groups in the presence of a base.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Imidazolidine derivatives.
Substitution: Thioethers or amines.
Applications De Recherche Scientifique
4,5-Bis(allyloxy)-2-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4,5-Bis(allyloxy)-2-imidazolidinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxy groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(allyloxy)-2-thiazolidinone: Similar structure but with a sulfur atom in place of the nitrogen in the imidazolidinone ring.
4,5-Bis(allyloxy)-2-oxazolidinone: Similar structure but with an oxygen atom in place of the nitrogen in the imidazolidinone ring.
Uniqueness
4,5-Bis(allyloxy)-2-imidazolidinone is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. The presence of two allyloxy groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90566-09-9 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
4,5-bis(prop-2-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h3-4,7-8H,1-2,5-6H2,(H2,10,11,12) |
Clé InChI |
GWBFJJQNFCHKNQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1C(NC(=O)N1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


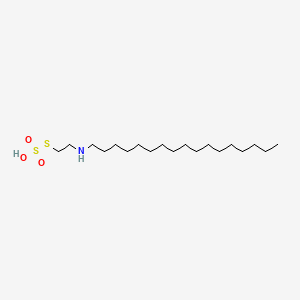


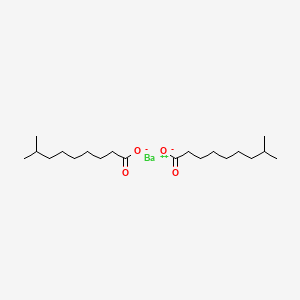
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
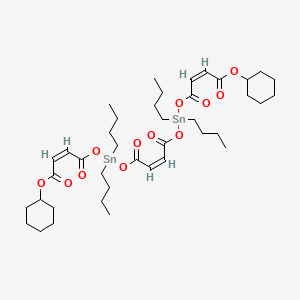

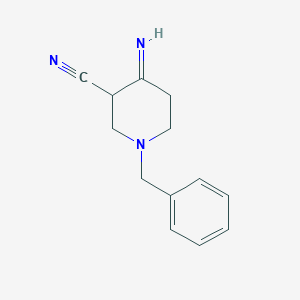
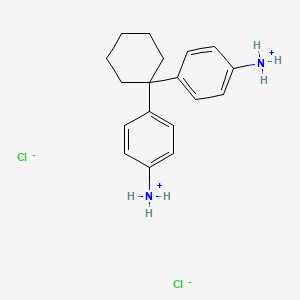
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
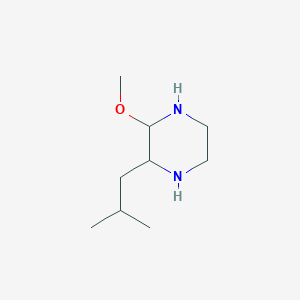
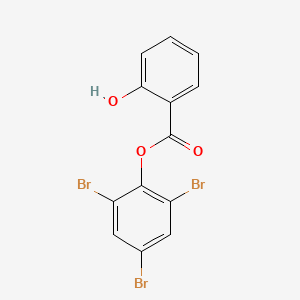
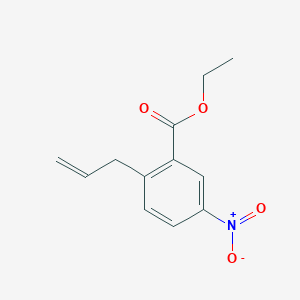
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
